Biochemical Selectivity Advantage: Ivarmacitinib's JAK1 Selectivity Compared to JAK2
Ivarmacitinib demonstrates a quantifiable selectivity for JAK1 over other JAK family members, a key differentiator from pan-JAK inhibitors. In biochemical assays, it exhibits a greater than 10-fold selectivity for JAK1 over JAK2 . This selectivity is further pronounced over JAK3 (77-fold) and TYK2 (420-fold). This profile aims to provide a safer therapeutic window by minimizing JAK2-related hematological side effects [1].
| Evidence Dimension | Kinase Selectivity Fold Difference |
|---|---|
| Target Compound Data | >10-fold selectivity for JAK1 over JAK2 |
| Comparator Or Baseline | Baseline: Equivalent activity (1-fold selectivity) |
| Quantified Difference | >9-fold increase in selectivity |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This biochemical differentiation is critical for researchers selecting a tool compound for JAK1-specific pathway interrogation, minimizing off-target JAK2 confounding effects.
- [1] Y Hoc Chung Cu. (2025, November 5). Treating Moderate to Severe Atopic Dermatitis with Ivarmacitinib. Retrieved from https://www.yhocchungcu.org/pub449-en.html View Source
